molecular formula C22H22N2O5S B2910050 (Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((2-methylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865246-90-8

(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((2-methylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2910050
CAS No.: 865246-90-8
M. Wt: 426.49
InChI Key: YWRPUEJBZSANOY-FCQUAONHSA-N
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Description

The target compound features a benzo[d]thiazole core partially saturated at positions 2 and 3, forming a 2,3-dihydrobenzo[d]thiazole scaffold. Key structural elements include:

  • (Z)-configuration: The imino group ((2-methylbenzoyl)imino) adopts a Z-geometry, influencing steric interactions and molecular recognition.
  • 2-Ethoxy-2-oxoethyl substituent: Introduces steric bulk and electronic effects via the ethoxycarbonyl moiety.

This structure is synthesized via cyclization and substitution reactions, as inferred from analogous protocols in and .

Properties

IUPAC Name

ethyl 3-(2-ethoxy-2-oxoethyl)-2-(2-methylbenzoyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-4-28-19(25)13-24-17-11-10-15(21(27)29-5-2)12-18(17)30-22(24)23-20(26)16-9-7-6-8-14(16)3/h6-12H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRPUEJBZSANOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((2-methylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate, identified by CAS No. 865246-90-8, is a thiazole derivative with potential biological activity. This compound has garnered attention due to its structural features that suggest various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.

Molecular Formula and Weight

  • Molecular Formula : C22H22N2O5S
  • Molecular Weight : 426.49 g/mol

Structural Features

The compound contains:

  • A thiazole ring system.
  • An ethoxy group contributing to its solubility.
  • A benzoyl imino group that may enhance biological interactions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds, the most active derivatives showed Minimum Inhibitory Concentration (MIC) values ranging between 1.56 and 6.25 µg/mL against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (µg/mL)Target Bacteria
Compound 161.56 - 6.25E. coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus
Compound X3.12E. coli
Compound Y4.75Staphylococcus aureus

Anticancer Activity

Thiazole derivatives have also been studied for their anticancer potential. A structure-activity relationship (SAR) analysis revealed that certain substitutions on the thiazole ring significantly influence cytotoxic activity against various cancer cell lines . For instance, compounds with electron-donating groups demonstrated enhanced activity.

Case Study: Anticancer Efficacy

In a comparative study of thiazole derivatives against cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia), certain compounds displayed IC50 values less than those of standard treatments like doxorubicin, indicating promising anticancer properties .

Table 2: Anticancer Activity of Selected Thiazole Derivatives

CompoundIC50 (µg/mL)Cell Line
Compound 91.61Jurkat
Compound 101.98HT-29
Compound X<1.00Jurkat

The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets or pathways:

  • Antimicrobial : Inhibition of bacterial enzymes such as ecKAS III was noted with IC50 values around 5.3 µM .
  • Anticancer : The presence of specific functional groups enhances binding affinity to target proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

A. Benzo[d]thiazole Derivatives
  • Ethyl 2-aminobenzo[d]thiazole-6-carboxylate (CAS 50850-93-6): Lacks the dihydrothiazole ring and imino group. The amino group at position 2 increases nucleophilicity but reduces conformational rigidity compared to the target compound .
  • Methyl 2-aminobenzo[d]thiazole-6-carboxylate (): Methyl ester substitution reduces steric hindrance compared to the ethoxy group in the target compound. Demonstrates versatility in O-substitution, enabling functional group diversification .
B. Dihydrothiazole Derivatives
  • Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (): Replaces the thiazole ring with a tetrahydrothiophene, altering electronic properties.
C. Fused Heterocyclic Systems
  • Thiazolo[3,2-a]pyrimidine derivatives (–11):
    • Fused pyrimidine-thiazole systems increase planarity and rigidity, contrasting with the partially saturated dihydrothiazole in the target compound.
    • Electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhance stability but reduce metabolic flexibility .

Substituent Effects

A. Ester Groups
Compound Ester Group Impact
Target Compound Ethyl Higher lipophilicity compared to methyl esters (e.g., ) .
Methyl 2-aminobenzo[d]thiazole-6-carboxylate Methyl Increased solubility in polar solvents; lower molecular weight .
B. Aromatic Substituents
  • 2-Methylbenzoyl vs.
  • 4-Hydroxyphenyl (): Introduces hydrogen-bond donor capacity, improving water solubility .

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